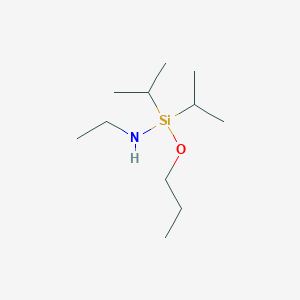
N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is an organosilicon compound characterized by the presence of silicon, nitrogen, and carbon atoms in its structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamines.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanamine: A simpler organosilicon compound with similar reactivity.
N-Propylsilanamine: Another organosilicon compound with a different alkyl group.
N-Ethylsilanamine: Similar structure but lacks the propoxy group.
Uniqueness
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is unique due to the presence of both ethyl and propoxy groups, which may confer distinct chemical and physical properties compared to other organosilicon compounds
Properties
CAS No. |
923561-04-0 |
|---|---|
Molecular Formula |
C11H27NOSi |
Molecular Weight |
217.42 g/mol |
IUPAC Name |
N-[di(propan-2-yl)-propoxysilyl]ethanamine |
InChI |
InChI=1S/C11H27NOSi/c1-7-9-13-14(10(3)4,11(5)6)12-8-2/h10-12H,7-9H2,1-6H3 |
InChI Key |
JQJLXWJGSDXEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C(C)C)(C(C)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


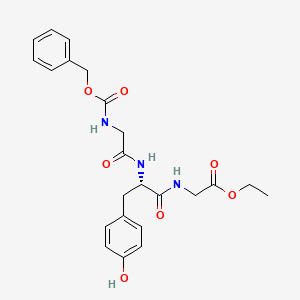
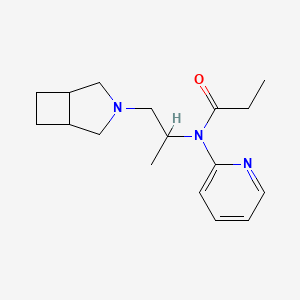
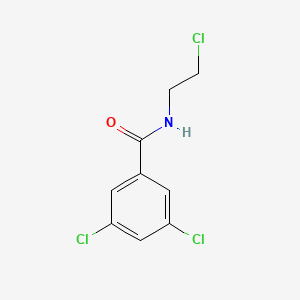
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
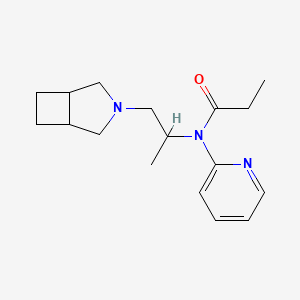

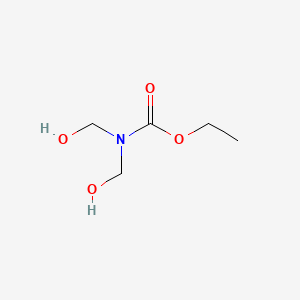

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
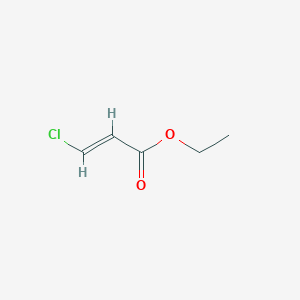
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
